1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 4-acetylamino-benzenesulfonyl group and a carboxylic acid group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-acetylaminobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: . Common reagents used in these reactions include sulfuric acid, sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing the expression of genes responsible for virulence and biofilm formation . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid can be compared with other sulfonamide derivatives, such as:
4-Acetamidobenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
4-Acetamidobenzenesulfonyl azide:
Phenyl sulfonamide derivatives: These compounds share the sulfonamide group but differ in their aromatic substitutions and overall structure, leading to different biological activities. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKXXFCYUAMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354990 |
Source
|
Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-44-0 |
Source
|
Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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